7-Ethoxy-4-methylcoumarin 7-Ethoxy-4-methylcoumarin 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one is a member of coumarins.
Brand Name: Vulcanchem
CAS No.: 87-05-8
VCID: VC21326718
InChI: InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
SMILES: CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

7-Ethoxy-4-methylcoumarin

CAS No.: 87-05-8

Cat. No.: VC21326718

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

7-Ethoxy-4-methylcoumarin - 87-05-8

CAS No. 87-05-8
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 7-ethoxy-4-methylchromen-2-one
Standard InChI InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
Standard InChI Key NKRISXMDKXBVRJ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
Canonical SMILES CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
Boiling Point 350.00 to 352.00 °C. @ 760.00 mm Hg
Melting Point 114 °C

Chemical Structure and Properties

7-Ethoxy-4-methylcoumarin (CAS No. 87-05-8) is a coumarin derivative with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22. It belongs to the coumarin family, characterized by a 2H-1-benzopyran-2-one (2H-chromen-2-one) core structure with an ethoxy group at position 7 and a methyl group at position 4 . Its IUPAC name is 7-ethoxy-4-methylchromen-2-one, and it's also commonly referred to as 4-methyl-7-ethoxycoumarin or 4-methylumbelliferone ethyl ether .

Physical Properties

The compound exhibits distinct physical characteristics that are important for its handling and applications in various fields:

PropertyValue
Physical StateWhite to off-white solid
OdorNutty walnut
Melting Point114-116 °C
Boiling Point351.4±37.0 °C (Predicted)
Density1.163±0.06 g/cm³ (Predicted)
LogP2.973 (est)

The compound has specific solubility profiles that are relevant for laboratory applications:

SolventSolubility
DMF30 mg/mL
DMSO25 mg/mL
Ethanol10 mg/mL
DMF:PBS (pH 7.2) (1:8)0.1 mg/mL
AlcoholSlightly soluble

For optimal storage, it's recommended to keep the compound at -20°C under inert atmosphere to maintain stability .

Synthesis Methods

Multiple synthetic routes have been established for the preparation of 7-ethoxy-4-methylcoumarin, with the most common methods leveraging the Pechmann condensation reaction.

From 7-Hydroxy-4-methylcoumarin

A straightforward approach involves the ethylation of 7-hydroxy-4-methylcoumarin. This precursor compound can be synthesized from resorcinol and ethyl acetoacetate through the Pechmann reaction, followed by ethylation to introduce the ethoxy group at position 7 .

Direct Synthesis

The compound can be prepared directly by reacting methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate as a catalyst . Another route involves first creating 4-methyl-7-hydroxycoumarin from diketene plus resorcinol with sulfuric acid, followed by ethylation to produce the target compound .

Pechmann Condensation

Research on effective synthesis methods has focused on optimizing the Pechmann coumarin synthesis, which involves the condensation of ethyl 3-oxobutanoate with resorcinol under Lewis acid catalysis. This approach has been studied to improve yield and purity for potential industrial production . The reaction typically proceeds through the following steps:

  • Activation of the β-keto ester by the Lewis acid

  • Electrophilic attack on the more nucleophilic resorcinol

  • Intramolecular cyclization

  • Dehydration to form the coumarin structure

Fluorescence Properties

7-Ethoxy-4-methylcoumarin exhibits valuable fluorescence characteristics that make it ideal for use as a fluorophore in various analytical and biological applications.

Spectral Characteristics

The compound demonstrates distinct excitation and emission maxima depending on the solvent environment:

MediumExcitation Maximum (nm)Emission Maximum (nm)
Methanol318377
Dealkylase360449

Applications

Fluorescent Probes

The compound is extensively used as a fluorescent probe in biological assays due to its strong luminescence properties. This makes it ideal for tracking cellular processes in real-time and monitoring enzyme activities .

Cytochrome P450 Activity Monitoring

7-Ethoxy-4-methylcoumarin serves as an important substrate probe for monitoring the functional activity of mammalian cytochrome P450 enzymes, specifically CYP1A1, CYP2B4, and CYP2B6. This application is crucial in drug metabolism studies and toxicological assessments .

O-deethylase Activity Assays

The compound is utilized in assays measuring 4-chlormethyl-7-ethoxycoumarin O-deethylase activity, which is important in metabolic and enzymatic studies .

Photodynamic Therapy

In medical applications, 7-ethoxy-4-methylcoumarin serves as a photosensitizer in photodynamic therapy, helping to treat certain types of cancer by generating reactive oxygen species upon light activation .

Parkinson's Disease Research

Recent research has identified 7-ethoxy-4-methylcoumarin as a novel dopamine D2 receptor (DRD2) agonist with potential therapeutic effects in Parkinson's disease models. Studies showed that it ameliorated motor and gait disorders in MPTP-treated mice and recovered locomotor deficits in 6-OHDA-exposed C. elegans. It also increased the expression of P-CREB and BDNF in SH-SY5Y cells and inhibited α-synuclein accumulation in C. elegans .

Perfumery and Flavoring

The pleasant walnut-like aroma of 7-ethoxy-4-methylcoumarin makes it valuable in the formulation of perfumes and flavoring agents, providing a natural scent profile that enhances consumer products .

Cosmetic Formulations

The compound is incorporated into cosmetic formulations for its skin-conditioning benefits, helping to improve the texture and appearance of skin products .

Structure-Activity Relationship Studies

Research on coumarin derivatives, including 4-methylcoumarin analogs, has revealed important structure-activity relationships. A study examining 27 coumarin derivatives for anticancer activity against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines found that structural modifications significantly influence biological activity .

Key findings from structure-activity relationship studies include:

  • 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were the most effective compounds against cancer cell lines

  • 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) containing ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at C3 position showed significant activity

  • Bromine-containing derivatives demonstrated reasonable cytotoxic activities

These findings suggest that further investigation of 7-ethoxy-4-methylcoumarin derivatives might lead to the discovery of novel anticancer agents with enhanced properties.

Analytical Methods and Characterization

UV-Spectrophotometric Analysis

UV-spectrophotometric methods have been developed for the analysis of coumarin derivatives like 7-hydroxy-4-methylcoumarin, which is structurally related to 7-ethoxy-4-methylcoumarin. These methods provide a foundation for the quantitative analysis of 7-ethoxy-4-methylcoumarin in various formulations .

Fluorescence Analysis

Current Research and Future Perspectives

Recent research has expanded our understanding of 7-ethoxy-4-methylcoumarin's potential applications beyond traditional uses:

Antioxidant Research

The compound is being studied for its antioxidant properties, which could be beneficial in developing supplements aimed at reducing oxidative stress and improving health outcomes .

Neurological Disease Applications

The identification of 7-ethoxy-4-methylcoumarin as a dopamine D2 receptor agonist opens new possibilities for its application in treating neurological disorders, particularly Parkinson's disease. The compound's ability to ameliorate PD-like symptoms in animal models suggests potential therapeutic value that warrants further investigation .

Development of Novel Derivatives

Based on structure-activity relationship studies of coumarin derivatives, there is significant potential for developing novel 7-ethoxy-4-methylcoumarin derivatives with enhanced biological activities for specific therapeutic applications .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator